Diastereomeric Salt Resolution: Z-D-Isoleucine (S)-PEA Salt vs. Z-L-Isoleucine (R)-PEA Salt — Melting Point and Optical Rotation Differentiation
In the classical resolution study by Flouret and Nakagawa (1975), the α-phenylethylamine (PEA) diastereomeric salts of N-benzyloxycarbonyl-protected isoleucine stereoisomers were systematically characterized. The Z-D-Ile (S)-PEA salt exhibited a melting point of 134–136 °C and a specific rotation [α]²⁵D of +0.98° (c = 2, EtOH), whereas the enantiomeric Z-L-Ile (R)-PEA salt showed a distinctly lower melting point of 124–125 °C and a much larger magnitude specific rotation of +10.4° [1]. This 10–12 °C melting point difference and the approximately 10-fold difference in optical rotation magnitude between the two diastereomeric salt pairs provide a robust analytical basis for confirming stereochemical identity and purity of the resolved D-isoleucine derivative. The resolved Z-D-Ile was further validated by amino acid analysis, showing a single peak devoid of the wrong epimer (L-alloisoleucine) at a detection limit of ≤0.3% [1].
| Evidence Dimension | Diastereomeric salt melting point and specific rotation for stereochemical identity confirmation |
|---|---|
| Target Compound Data | Z-D-Ile (S)-PEA salt: MP 134–136 °C, [α]²⁵D +0.98° (c = 2, EtOH); resolved D-Ile epimeric purity ≥99.7% by amino acid analysis |
| Comparator Or Baseline | Z-L-Ile (R)-PEA salt: MP 124–125 °C, [α]²⁵D +10.4° (c = 2, EtOH); Z-D-aIle (R)-PEA salt: MP 108–109.5 °C, [α]²⁵D −3.42°; Z-L-aIle (S)-PEA salt: MP 140.5–141.5 °C, [α]²⁵D +8.7° |
| Quantified Difference | ΔMP (Z-D-Ile vs. Z-L-Ile PEA salt) = 10–12 °C; Δ[α]²⁵D = 9.42° in magnitude; epimeric purity of resolved D-Ile ≥99.7% |
| Conditions | Melting points determined in Thomas-Hoover apparatus (corrected); optical rotations measured in 1-dm tubes with Rudolph polarimeter (precision ±0.01°); amino acid analysis on Durrum automatic analyzer; (S)-PEA = l-(−)-α-methylbenzylamine, [α]²⁰D −39° (neat) |
Why This Matters
These quantitative melting point and optical rotation differences enable unambiguous identity verification of Cbz-D-isoleucine versus its L-enantiomer and diastereomers during procurement QC, and the resolution protocol provides a validated route to D-isoleucine derivatives with epimeric purity exceeding 99.7% — critical for applications where even trace L-epimer contamination would confound biological results.
- [1] Flouret, G.; Nakagawa, S. H. On a Convenient Resolution Method for the Preparation of Isoleucine Optical Isomers. J. Org. Chem. 1975, 40 (18), 2635–2637. View Source
